Trimethylamine N-oxide dihydrate
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
62637-93-8 |
|---|---|
Formule moléculaire |
C3H11NO2 |
Poids moléculaire |
93.13 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine oxide;hydrate |
InChI |
InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |
Clé InChI |
GYFWCKUYWWTXCE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)[O-].O.O |
SMILES canonique |
C[N+](C)(C)[O-].O |
Autres numéros CAS |
62637-93-8 |
Description physique |
Colourless to yellow solid; Odourless |
Pictogrammes |
Irritant |
Solubilité |
Soluble in water Soluble (in ethanol) |
Synonymes |
N,N-Dimethylmethanamine N-Oxide Dihydrate; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis and Metabolism of Trimethylamine N-oxide in Gut Microbiota
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of TMAO as a Key Mediator in Host-Microbe Interactions
Trimethylamine N-oxide (TMAO) has emerged from relative obscurity to become a focal point of research at the intersection of diet, the gut microbiome, and host pathophysiology. Initially identified as an osmolyte in marine organisms, TMAO is now recognized as a critical microbiota-derived metabolite with significant implications for human health, particularly in the context of cardiovascular diseases (CVD).[1][2] Elevated circulating levels of TMAO have been strongly associated with an increased risk of atherosclerosis, thrombosis, heart failure, and other cardiometabolic disorders.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of the biosynthesis and metabolism of TMAO by the gut microbiota, offering insights for researchers and professionals in drug development.
The production of TMAO is a multi-step process that begins with the microbial metabolism of dietary precursors, primarily choline, L-carnitine, and betaine, into trimethylamine (TMA).[2][8] This conversion is exclusively carried out by specific bacteria within the gut.[9] The resulting TMA is then absorbed into the portal circulation and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), predominantly FMO3, to form TMAO.[10][11][12]
Part 1: Biosynthesis of Trimethylamine (TMA) by Gut Microbiota
The initial and rate-limiting step in TMAO formation is the generation of TMA from dietary sources by the gut microbiota.[13] Several key enzymatic pathways have been identified, each specific to different dietary precursors.
1.1 Choline Metabolism: The Role of the Choline Utilization (cut) Gene Cluster
Choline, abundant in foods like eggs, meat, and fish, is a major precursor for TMA production.[2] The conversion of choline to TMA is primarily mediated by the choline utilization (cut) gene cluster found in various gut bacteria.[8] The key enzyme in this pathway is choline TMA-lyase (CutC), a glycyl radical enzyme (GRE).[14][15][16][17][18]
-
Mechanism of CutC: CutC, activated by its partner protein CutD, catalyzes the cleavage of the C-N bond in choline to produce TMA and acetaldehyde.[15][16][18][19][20] This reaction is a unique function for the GRE family of enzymes.[16][18] The presence of the cutC gene is a strong indicator of a bacterium's ability to produce TMA from choline.[13][21]
1.2 L-Carnitine Metabolism: Multiple Microbial Pathways
L-carnitine, found predominantly in red meat, is another significant dietary source for TMA production.[22] The microbial metabolism of L-carnitine to TMA is more complex than that of choline and can occur through several pathways.
-
The CntA/B Pathway: An initial pathway identified involves a two-component Rieske-type oxygenase/reductase system encoded by the cntA and cntB genes.[23][24] This system hydroxylates L-carnitine, which is then converted to TMA.
-
The γ-Butyrobetaine (γBB) Pathway: A more recently elucidated anaerobic pathway involves the conversion of L-carnitine to γ-butyrobetaine (γBB) by the gut microbiota.[22] Subsequently, γBB is metabolized to TMA by a separate set of enzymes.[22][25] The gbu gene cluster has been identified as playing a crucial role in this conversion.[26]
1.3 Other Precursors and Pathways
Betaine, found in foods like beets and spinach, can also be converted to TMA by the gut microbiota, although the specific enzymatic pathways are less well-characterized than those for choline and L-carnitine.[2][8] Additionally, some gut microbes possess a promiscuous TMA-lyase, encoded by the yeaW/X genes, which can convert choline, betaine, L-carnitine, and γ-butyrobetaine to TMA.[8]
Part 2: Host Metabolism of TMA to TMAO
Once produced by the gut microbiota, TMA is rapidly absorbed from the intestine into the portal circulation.[10] The liver is the primary site for the conversion of TMA to TMAO. This oxidation is catalyzed by the flavin-containing monooxygenase (FMO) family of enzymes, with FMO3 being the most important isoform in humans.[10][12] The efficiency of this conversion can be influenced by genetic variations in the FMO3 gene.[22]
Part 3: Microbial Metabolism of TMAO: The Concept of "Metabolic Retroversion"
Interestingly, the metabolic journey of TMAO does not always end with its excretion. A phenomenon known as "metabolic retroversion" has been described, where TMAO can be reduced back to TMA by certain gut bacteria.[27] This process is particularly prominent in members of the Enterobacteriaceae family, which can use TMAO as an alternative electron acceptor, stimulating their growth.[27] This microbial reduction of TMAO back to TMA creates a cycle where the host-produced metabolite can be re-utilized by the gut microbiota, potentially influencing microbial community dynamics.
Part 4: Key Microbial Players in TMAO Metabolism
A diverse range of gut bacteria have been implicated in the production of TMA from various precursors. These primarily belong to the phyla Firmicutes and Proteobacteria.[9][28]
| Precursor | Key Microbial Genera/Species | Enzymatic Pathway |
| Choline | Clostridium, Desulfovibrio, Escherichia, Klebsiella, Proteus, Providencia | Choline TMA-lyase (CutC/D) |
| L-Carnitine | Acinetobacter, Emergencia, Escherichia | CntA/B, gbu gene cluster |
| Betaine | Escherichia | YeaW/X TMA lyase, GrdH |
| TMAO (Reduction) | Escherichia, Klebsiella, Citrobacter | TMAO reductase (TorA) |
Part 5: Experimental Protocols for Studying TMAO Biosynthesis and Metabolism
5.1 In Vitro Culturing of TMA-Producing Bacteria
Objective: To isolate and cultivate gut bacteria capable of producing TMA from specific precursors.
Methodology:
-
Sample Collection and Preparation: Fecal samples are collected from human donors and immediately transferred to an anaerobic chamber. Samples are homogenized in a pre-reduced anaerobic diluent.
-
Enrichment Culture: The fecal slurry is inoculated into a minimal medium supplemented with a specific TMA precursor (e.g., choline, L-carnitine) as the sole carbon and/or nitrogen source.
-
Isolation of Pure Cultures: Following enrichment, serial dilutions are plated onto selective agar media and incubated under anaerobic conditions. Individual colonies are picked and sub-cultured to obtain pure isolates.
-
Confirmation of TMA Production: Pure cultures are grown in liquid media containing the precursor of interest. The headspace gas or spent culture medium is then analyzed for the presence of TMA using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.2 Quantification of TMA and TMAO in Biological Samples
Objective: To accurately measure the levels of TMA and TMAO in various biological matrices such as plasma, urine, and fecal samples.
Methodology (LC-MS/MS):
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated by adding a solvent like acetonitrile or methanol containing stable isotope-labeled internal standards (d9-TMA and d9-TMAO). The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Urine: Urine samples are diluted with a buffer containing internal standards.
-
Fecal Samples: Fecal samples are homogenized in a suitable buffer, and the supernatant is collected after centrifugation.
-
-
Chromatographic Separation: The prepared samples are injected onto a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate TMA and TMAO from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for TMA, TMAO, and their internal standards are monitored for quantification.
Part 6: Therapeutic Strategies Targeting the TMAO Pathway
The strong association between elevated TMAO levels and cardiovascular disease has spurred the development of therapeutic strategies aimed at modulating this pathway.[1][3][5][6][7]
6.1 Inhibition of Microbial TMA Production
A promising approach is to inhibit the microbial enzymes responsible for TMA formation.[29][30]
-
Small Molecule Inhibitors: 3,3-dimethyl-1-butanol (DMB), a structural analog of choline, has been shown to be a non-lethal inhibitor of TMA production by gut microbes.[29][31] DMB effectively reduces TMAO levels and attenuates atherosclerosis in animal models.[29][31] Other inhibitors like iodomethylcholine and fluoromethylcholine are also being investigated.[30]
6.2 Modulation of the Gut Microbiota
-
Dietary Interventions: Modifying the diet to reduce the intake of TMA precursors, such as red meat and eggs, can lower TMAO levels.[28]
-
Probiotics and Prebiotics: The administration of specific probiotic strains, such as Lactobacillus, has been shown to reduce TMAO levels.[32][33] Prebiotics that promote the growth of beneficial bacteria that do not produce TMA may also be a viable strategy.
Visualizations
Signaling Pathway of TMAO Biosynthesis and Metabolism
Caption: Overview of TMAO biosynthesis and metabolism.
Experimental Workflow for TMAO Quantification
Caption: Workflow for TMA and TMAO quantification.
Conclusion
The biosynthesis and metabolism of TMAO by the gut microbiota represent a critical pathway linking diet to host health and disease. A thorough understanding of the microbial enzymes and species involved is essential for the development of novel therapeutic strategies to mitigate the adverse effects of elevated TMAO. Future research should focus on the discovery of more specific and potent inhibitors of TMA production and the identification of probiotic strains capable of effectively modulating the TMAO pathway.
References
-
Buffa, J. A., et al. (2022). The microbial gbu gene cluster links carnitine to TMAO production in the gut. Journal of Clinical Investigation, 132(1), e149111. [Link]
-
Hoyles, L., et al. (2018). Reduction of trimethylamine N-oxide to trimethylamine by the human gut microbiota: supporting evidence for 'metabolic retroversion'. Gut, 67(10), 1899-1906. [Link]
-
Wang, Z., et al. (2015). Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis. Cell, 163(7), 1585-1595. [Link]
-
Dawson, S., & Hoyles, L. (2022). Understanding the metabolism of trimethylamine N-oxide in human gut bacteria. IRep. [Link]
-
Li, X., et al. (2022). Mechanistic Insights into Choline Degradation Catalyzed by the Choline Trimethylamine-Lyase CutC. The Journal of Physical Chemistry B, 126(22), 4148-4158. [Link]
-
Annunziata, G., et al. (2023). Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. Molecules, 28(14), 5445. [Link]
-
Zhu, Y., et al. (2014). Carnitine metabolism to trimethylamine by an unusual Rieske-type oxygenase from human microbiota. Proceedings of the National Academy of Sciences, 111(11), 4268-4273. [Link]
-
Dawson, S. L., & Hoyles, L. (2022). Bioinformatic exploration of trimethylamine N-oxide metabolism in human gut bacteria. Microbiology Society. [Link]
-
Martínez-del Campo, A., et al. (2015). Current proposed reaction mechanism of CutC choline lyase. ResearchGate. [Link]
-
He, W., et al. (2017). Circulating trimethylamine N-oxide and the risk of cardiovascular diseases: a systematic review and meta-analysis of 11 prospective cohort studies. Journal of the American Heart Association, 6(10), e004947. [Link]
-
ResearchGate. (n.d.). Production of trimethylamine-N-oxide (TMAO). ResearchGate. [Link]
-
Tittsworth, R. C., & Turecek, F. (2013). Converging on a mechanism for choline degradation. Proceedings of the National Academy of Sciences, 110(3), 811-812. [Link]
-
Li, D., et al. (2022). Gut Microbe-Generated Metabolite Trimethylamine-N-Oxide and Ischemic Stroke. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Dumas, M. E., et al. (2017). Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota. CentAUR. [Link]
-
Al-Obaide, M. A. I., et al. (2017). Trimethylamine N-Oxide (TMAO): A Gut Microbiota-Derived Metabolite Linking Diet, Metabolism, and Cardiovascular Disease. Journal of the American College of Nutrition, 36(5), 410-417. [Link]
-
Liu, Y., et al. (2023). The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases. Frontiers in Endocrinology, 14, 1108123. [Link]
-
Al-Khafaji, A. H., et al. (2022). The Role of the Gut Microbiome and Trimethylamine Oxide in Atherosclerosis and Age-Related Disease. Medicina, 58(9), 1279. [Link]
-
Craciun, S., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences, 109(52), 21307-21312. [Link]
-
Gagliano, T., et al. (2023). Microbiota Effect on Trimethylamine N-Oxide Production: From Cancer to Fitness—A Practical Preventing Recommendation and Therapies. International Journal of Molecular Sciences, 24(2), 1545. [Link]
-
Barrea, L., et al. (2020). Dietary bioactive ingredients to modulate the gut microbiota-derived metabolite TMAO. New opportunities for functional food development. Food & Function, 11(7), 5826-5838. [Link]
-
Liu, Y., et al. (2019). Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis. Mediators of Inflammation, 2019, 4634106. [Link]
-
Wu, P., et al. (2023). Dietary Fatty Acids Modulate Gut Microbiota-Derived Trimethylamine-N-Oxide: Potential Mechanisms and Future Perspective. Nutrients, 15(17), 3794. [Link]
-
Feng, N., et al. (2024). The gut microbiota derived metabolite trimethylamine N-oxide: Its important role in cancer and other diseases. Biomedicine & Pharmacotherapy, 177, 117031. [Link]
-
Dehghani, A., et al. (2023). TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker. Journal of Clinical Medicine, 12(19), 6351. [Link]
-
Li, Y., et al. (2024). Relationship between trimethylamine N-oxide and the risk of hypertension in patients with cardiovascular disease. BMC Cardiovascular Disorders, 24(1), 10. [Link]
-
Barroso, M., et al. (2023). Gut Microbiota-Derived TMAO: A Causal Factor Promoting Atherosclerotic Cardiovascular Disease?. International Journal of Molecular Sciences, 24(2), 1731. [Link]
-
Talmor-Barkan, Y. (2024). Association of TMAO and Related Metabolites With Increased CV Risk. YouTube. [Link]
-
ResearchGate. (n.d.). The production of TMA metabolising enzymes by microbes. ResearchGate. [Link]
-
Li, Y., et al. (2024). Unraveling the Formation Mechanisms of Trimethylamine N-Oxide and Its Inhibition by Food Ingredients: Toward Cardioprotective Food Development. Journal of Agricultural and Food Chemistry, 72(4), 1899-1913. [Link]
-
Cho, C. E., et al. (2023). Gut microbes with the gbu genes determine TMAO production from L-carnitine intake and serve as a biomarker for precision nutrition. Gut Microbes, 15(1), 2244637. [Link]
-
Koeth, R. A., et al. (2019). Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria. Proceedings of the National Academy of Sciences, 116(1), 258-263. [Link]
-
Obeid, R., et al. (2018). Trimethylamine N-Oxide: A Link among Diet, Gut Microbiota, Gene Regulation of Liver and Intestine Cholesterol Homeostasis and HDL Function. International Journal of Molecular Sciences, 19(10), 3208. [Link]
-
Wang, Z., et al. (2016). Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis. PCOM Library. [Link]
-
ResearchGate. (n.d.). Anaerobic and aerobic bacterial metabolic pathways producing TMA from L-carnitine. ResearchGate. [Link]
-
Gosset. (n.d.). Choline trimethylamine-lyase (CutC). Gosset. [Link]
-
Zhu, Y., et al. (2014). Carnitine metabolism to trimethylamine by an unusual Rieske-type oxygenase from human microbiota. Semantic Scholar. [Link]
-
Gricman, L., et al. (2018). Structure and Function of CutC Choline Lyase from Human Microbiota Bacterium Klebsiella pneumoniae. Journal of Bacteriology, 200(13), e00082-18. [Link]
-
Gagliano, T., et al. (2023). Microbiota Effect on Trimethylamine N-Oxide Production: From Cancer to Fitness—A Practical Preventing Recommendation and Therapies. ResearchGate. [Link]
-
Dawson, S. (2020). Effects of trimethylamine N-oxide on the growth and metabolism of gut bacteria. IRep. [Link]
-
Skye, S. M., et al. (2018). Microbial Transplantation With Human Gut Commensals Containing CutC Is Sufficient to Transmit Enhanced Platelet Reactivity and Thrombosis Potential. Circulation Research, 123(10), 1164-1176. [Link]
-
Gaetani, E., et al. (2021). Urinary TMAO Levels Are Associated with the Taxonomic Composition of the Gut Microbiota and with the Choline TMA-Lyase Gene (cutC) Harbored by Enterobacteriaceae. Nutrients, 13(5), 1485. [Link]
-
Ghaffari, S., et al. (2022). The effect of TMAO on aging-associated cardiovascular and metabolic pathways and emerging therapies. Ageing Research Reviews, 73, 101529. [Link]
-
ResearchGate. (n.d.). Inhibition of TMA-producing bacteria by lactic acid bacteria. ResearchGate. [Link]
-
Li, X., et al. (2021). Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis. Frontiers in Pharmacology, 12, 711005. [Link]
-
Craciun, S., et al. (2014). Characterization of choline trimethylamine-lyase expands the chemistry of glycyl radical enzymes. Journal of Biological Chemistry, 289(32), 22059-22069. [Link]
-
Liu, Y., et al. (2024). Unveiling the causal effects of gut microbiome on trimethylamine N-oxide: evidence from Mendelian randomization. Frontiers in Microbiology, 15, 1388887. [Link]
-
Zhang, Y., et al. (2021). The Gut Microbial-Derived Metabolite Trimethylamine N-Oxide and Atrial Fibrillation: Relationships, Mechanisms, and Therapeutic Strategies. Frontiers in Cardiovascular Medicine, 8, 771128. [Link]
-
Kenny, T. C., et al. (2025). The Biosynthesis of Trimethylamine-N-Oxide. ResearchGate. [Link]
Sources
- 1. Circulating trimethylamine N‐oxide and the risk of cardiovascular diseases: a systematic review and meta‐analysis of 11 prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiota-Derived TMAO: A Causal Factor Promoting Atherosclerotic Cardiovascular Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyjournal.in [pharmacologyjournal.in]
- 5. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between trimethylamine N-oxide and the risk of hypertension in patients with cardiovascular disease: A meta-analysis and dose-response relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Dietary bioactive ingredients to modulate the gut microbiota-derived metabolite TMAO. New opportunities for functional food development - Food & Function (RSC Publishing) DOI:10.1039/D0FO01237H [pubs.rsc.org]
- 9. Microbiota Effect on Trimethylamine N-Oxide Production: From Cancer to Fitness—A Practical Preventing Recommendation and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The gut microbiota derived metabolite trimethylamine N-oxide: Its important role in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. gosset.ai [gosset.ai]
- 18. Characterization of choline trimethylamine-lyase expands the chemistry of glycyl radical enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Structure and Function of CutC Choline Lyase from Human Microbiota Bacterium Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. pnas.org [pnas.org]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Mapping out the gut microbiota-dependent trimethylamine N-oxide super pathway for systems biology applications [frontiersin.org]
- 26. Gut microbes with the gbu genes determine TMAO production from L-carnitine intake and serve as a biomarker for precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 28. mdpi.com [mdpi.com]
- 29. library.pcom.edu [library.pcom.edu]
- 30. Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging Trimethylamine N-oxide (TMAO) for Enhanced Protein Refolding
Introduction: The Challenge of Protein Aggregation
The successful refolding of proteins from a denatured state, particularly after solubilization from inclusion bodies, is a critical bottleneck in biotechnology and pharmaceutical development. A primary obstacle is the propensity of folding intermediates to self-associate, leading to the formation of non-productive, irreversible aggregates.[1][2] This off-pathway reaction drastically reduces the yield of biologically active protein. Chemical chaperones, or osmolytes, are small molecules that can stabilize proteins and facilitate their correct folding.[3] Among these, Trimethylamine N-oxide (TMAO) has proven to be an exceptionally effective agent for enhancing protein stability and promoting proper refolding.[4]
This guide provides a comprehensive overview of the mechanisms behind TMAO's action and a detailed, adaptable protocol for its use in protein refolding assays.
The Mechanistic Basis of TMAO-Assisted Protein Folding
TMAO is a naturally occurring osmolyte that stabilizes folded protein structures and counteracts the denaturing effects of urea and other stressors.[5][6] Its mechanism of action is multifaceted and a subject of ongoing research, but it is understood to operate through several key principles:
-
The Osmophobic Effect: TMAO has unfavorable interactions with the polypeptide backbone.[6][7] This preferential exclusion from the protein's vicinity raises the energetic cost of the extended, unfolded state, thereby thermodynamically favoring the more compact, folded conformation.[7]
-
Modulation of Water Structure: TMAO enhances the hydrogen-bonding network of bulk water.[6] This makes it less favorable for water molecules to solvate the hydrophobic regions of the protein that become exposed during unfolding, thus pushing the equilibrium towards the native, folded state where these regions are buried.
-
Entropic and Enthalpic Contributions: The stabilizing effect of TMAO arises from both enthalpic and entropic factors.[5][8] It enthalpically destabilizes the unfolded state by weakening the hydrogen-bonding ability of water, while also entropically stabilizing the folded state through a molecular crowding effect.[5][8]
-
Direct Interaction and Surfactant-Like Properties: Contrary to a pure exclusion model, some studies suggest TMAO can have direct, attractive interactions with polypeptides.[3] It may act as a unique "surfactant" for the complex, heterogeneous surface of a folded protein, stabilizing it.[3] In aqueous solutions, some TMAO molecules can bind to the enzyme surface, limiting unfavorable contacts between water and hydrophobic patches.[9][10]
It is important to note that while TMAO is a powerful folding enhancer for many proteins, its effects can be protein-specific. In some cases, particularly with proteins that have slow folding kinetics involving proline isomerization, TMAO has been reported to inhibit refolding.[11] Therefore, empirical testing is always necessary.
Key Experimental Parameters for Optimization
Successful refolding requires careful optimization of several parameters in conjunction with TMAO.
| Parameter | Typical Range | Rationale & Key Considerations |
| TMAO Dihydrate Conc. | 0.5 M - 2.0 M | The optimal concentration is protein-dependent. Start with a screen around 1.0 M. Higher concentrations generally provide greater stability but can sometimes lead to solubility issues or inhibition.[12] |
| Protein Concentration | < 0.1 mg/mL | Refolding is a unimolecular process, while aggregation is bimolecular or higher order. Keeping the protein concentration low is the single most effective way to favor the refolding pathway over aggregation. |
| Refolding Buffer pH | pH 7.5 - 8.5 | The pH should be at least one unit away from the protein's isoelectric point (pI) to ensure a net surface charge, which promotes repulsion between molecules and prevents aggregation.[2] |
| Redox System (for -S-S- bonds) | 1-5 mM GSH / 0.1-0.5 mM GSSG | For proteins with disulfide bonds, a glutathione redox shuffle is essential to catalyze correct disulfide bond formation and rearrangement. |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) slow down both refolding and aggregation kinetics, often favoring the former. Start at 4°C and test higher temperatures if refolding is too slow. |
| Other Additives | 0.4-0.8 M L-Arginine, 10-20% Glycerol | L-Arginine is a common aggregation suppressor that can be used synergistically with TMAO.[13] Glycerol acts as a viscosity agent and protein stabilizer. |
Experimental Workflow & Protocol
This section outlines a general workflow and a detailed protocol for refolding a denatured protein using TMAO via rapid dilution.
General Experimental Workflow
The overall process involves taking a purified, denatured protein (e.g., solubilized from inclusion bodies in 8 M Urea or 6 M Guanidine HCl) and rapidly diluting it into a refolding buffer containing TMAO.
Caption: General workflow for TMAO-assisted protein refolding.
Detailed Protocol: Rapid Dilution
This protocol is a starting point and should be optimized for your specific protein of interest.
Materials:
-
Trimethylamine N-oxide (TMAO) dihydrate (MW: 111.14 g/mol )
-
Denatured, purified protein stock (e.g., 10 mg/mL in 50 mM Tris, 8 M Urea, pH 8.0)
-
Base Buffer: 50 mM Tris-HCl, pH 8.0
-
Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)
-
Stir plate and sterile stir bar
-
Dialysis tubing or centrifugal concentrators for buffer exchange
Procedure:
-
Prepare the Refolding Buffer:
-
For 100 mL of 1.0 M TMAO Refolding Buffer, dissolve 11.11 g of TMAO dihydrate in ~80 mL of Base Buffer.
-
Scientist's Note: Ensure the TMAO is fully dissolved before adjusting the final volume.
-
Add other components as needed. For a protein with disulfide bonds, add GSH to a final concentration of 2 mM and GSSG to 0.2 mM.
-
Adjust the final volume to 100 mL with Base Buffer.
-
Chill the buffer to 4°C.
-
-
Set up the Refolding Reaction:
-
Place the chilled Refolding Buffer in a sterile beaker on a stir plate at 4°C.
-
Begin gentle stirring, creating a small vortex. Avoid vigorous stirring that can cause foaming and surface denaturation.
-
-
Initiate Refolding by Rapid Dilution:
-
Slowly, add the denatured protein stock dropwise to the stirring Refolding Buffer. A final protein concentration of 0.02 - 0.1 mg/mL is recommended.
-
Rationale: This rapid dilution (typically 1:100) quickly lowers the denaturant concentration below the level required to maintain the unfolded state, initiating the folding process in an environment that favors the native structure.
-
-
Incubate:
-
Cover the beaker and allow the protein to refold for 12-48 hours at 4°C with gentle stirring.
-
Scientist's Note: The optimal time is protein-dependent. A time course experiment (e.g., taking aliquots at 6, 12, 24, 48 hours) is recommended during initial optimization.
-
-
Concentration and Buffer Exchange:
-
After incubation, concentrate the refolded protein and remove the TMAO and other refolding additives.
-
This can be achieved by dialysis against the final storage buffer or by using centrifugal concentrators.
-
Validation of Protein Refolding
Successful refolding must be validated by demonstrating both correct structure and biological function. A soluble protein is not necessarily a correctly folded one.
-
Spectroscopic Analysis:
-
Circular Dichroism (CD): Far-UV CD (200-250 nm) confirms the presence of secondary structures (α-helices, β-sheets). Near-UV CD (250-320 nm) provides a fingerprint of the tertiary structure.
-
Intrinsic Tryptophan Fluorescence: The emission maximum of tryptophan is sensitive to its local environment. A blue-shift in the emission peak often indicates the burial of tryptophan residues in the hydrophobic core of a folded protein.
-
-
Dynamic Light Scattering (DLS): DLS is an excellent technique to assess the homogeneity of the protein solution. A monodisperse sample with a low polydispersity index (PDI) is indicative of a well-folded protein, whereas aggregates will appear as larger species.
-
Functional Assays: This is the ultimate test of correct folding. Perform an enzyme activity assay, binding assay (e.g., ELISA, SPR), or other relevant functional test to confirm the protein is biologically active.
Mechanism of Action: A Simplified Model
The following diagram illustrates the protein folding energy landscape. Aggregation acts as a kinetic trap. TMAO helps to raise the energy level of the unfolded state, creating a steeper funnel that guides the protein towards its native, low-energy conformation while making the aggregation pathway less favorable.
Caption: TMAO shifts the folding equilibrium towards the native state.
References
-
Choi, J., et al. (2020). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). PNAS. Available at: [Link]
-
Monhemi, H., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. RSC Publishing. Available at: [Link]
-
Monhemi, H., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. Physical Chemistry Chemical Physics. Available at: [Link]
-
Oprzeska-Zingrebe, E. A., & Smiatek, J. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PNAS. Available at: [Link]
-
Zou, Q., et al. (2002). The Molecular Mechanism of Stabilization of Proteins by TMAO and Its Ability to Counteract the Effects of Urea. Journal of the American Chemical Society. Available at: [Link]
-
Ahmad, E., et al. (2021). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest. Cellular and Molecular Life Sciences. Available at: [Link]
-
Sarkar, D., et al. (2022). Trimethylamine N-oxide (TMAO) enhances substrate mechanical stability probed by single molecule magnetic tweezers. bioRxiv. Available at: [Link]
-
Mello, C. C., & Barrick, D. (2003). Measuring the stability of partly folded proteins using TMAO. Protein Science. Available at: [Link]
-
Bennion, B. J., & Daggett, V. (2004). TMAO influence on the backbone of proteins: an oligoglycine model. Protein Science. Available at: [Link]
-
Choi, J., et al. (2020). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). PNAS. Available at: [Link]
-
Thirumalai, D., et al. (2011). Entropic Stabilization of Proteins by TMAO. arXiv. Available at: [Link]
-
Ferrara, F., et al. (2024). Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. MDPI. Available at: [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Available at: [Link]
-
Uversky, V. N., et al. (2001). Trimethylamine-N-oxide-induced Folding of Alpha-Synuclein. FEBS Letters. Available at: [Link]
-
Gonnelli, M., & Strambini, G. B. (2001). No effect of trimethylamine N-oxide on the internal dynamics of the protein native fold. Biophysical Chemistry. Available at: [Link]
-
Samuel, D., et al. (2001). Proline inhibits aggregation during protein refolding. Protein Science. Available at: [Link]
-
Harmer, N. J. (2014). How can I prevent protein aggregation and loss during refolding and storage? ResearchGate. Available at: [Link]
-
Barrea, L., et al. (2022). Investigation of the Role of Trimethylamine (TMA) and Trimethylamine-N-oxide (TMAO) as Inflammatory Mediators and their Impact on Mitochondrial DNA Copy Number. MDPI. Available at: [Link]
-
Ferrara, F., et al. (2025). Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. ResearchGate. Available at: [Link]
-
Gątarek, P., & Kałużna-Czaplińska, J. (2021). Trimethylamine N-oxide (TMAO) in human health. EXCLI Journal. Available at: [Link]
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. benchchem.com [benchchem.com]
- 3. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TMAO influence on the backbone of proteins: an oligoglycine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application of Trimethylamine N-oxide Dihydrate in Cell Culture Experiments: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of Trimethylamine N-oxide dihydrate (TMAO) in cell culture experiments. TMAO, a naturally occurring osmolyte and chemical chaperone, has garnered significant attention for its role in protein folding, stability, and cellular stress responses. This document is intended for researchers, scientists, and drug development professionals seeking to utilize TMAO as a tool to investigate and modulate these fundamental cellular processes.
I. Scientific Foundation: The Dichotomous Nature of TMAO in Cellular Systems
Trimethylamine N-oxide is a small organic compound found in high concentrations in many marine organisms, where it acts as a protectant against environmental stressors like high pressure and salinity.[1] In mammalian systems, TMAO is a gut microbiota-derived metabolite of dietary choline, L-carnitine, and betaine.[2][3][4] Its role in cell biology is complex and highly context-dependent, exhibiting both protective and potentially pathogenic effects.
A. TMAO as a Chemical Chaperone and Protein Stabilizer
At high concentrations, typically in the millimolar (mM) range, TMAO functions as a potent chemical chaperone.[5][6] It promotes the proper folding of proteins and can counteract the denaturing effects of urea, high temperature, and hydrostatic pressure.[1][5][7] The stabilizing effect of TMAO is attributed to its influence on the hydrogen-bonding network of water, which in turn favors the compact, folded state of proteins.[6][7][8] This property makes TMAO an invaluable tool for studying protein misfolding diseases and for rescuing the function of mutant proteins that exhibit folding defects.[5][9] For instance, studies have shown that TMAO can reduce the aggregation of misfolded proteins associated with neurodegenerative diseases.[10]
B. TMAO and the Cellular Stress Response
Conversely, at lower, pathophysiological concentrations (in the micromolar, µM, range), elevated levels of TMAO have been associated with various diseases, including cardiovascular and metabolic disorders.[4][11][12] In cell culture models, TMAO at these concentrations has been shown to induce pro-inflammatory responses, oxidative stress, and endoplasmic reticulum (ER) stress.[11][13][14]
A key cellular pathway affected by TMAO is the Unfolded Protein Response (UPR). The UPR is a signaling network activated by an accumulation of unfolded or misfolded proteins in the ER. TMAO has been shown to selectively activate specific branches of the UPR, particularly the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway.[13][15] This can lead to a range of cellular outcomes, from adaptation and survival to apoptosis, depending on the cellular context and the duration of TMAO exposure.[6][9]
II. Experimental Applications and Protocols
This section provides detailed protocols for utilizing TMAO in cell culture to study its effects on protein folding, ER stress, and cell viability.
A. Preparation of TMAO Stock Solutions
Proper preparation of TMAO solutions is critical for experimental reproducibility. Trimethylamine N-oxide dihydrate is a stable, crystalline solid that is soluble in aqueous solutions.[16]
Protocol 1: Preparation of a 1 M TMAO Stock Solution
-
Materials:
-
Trimethylamine N-oxide dihydrate (MW: 111.14 g/mol )
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out 1.11 g of Trimethylamine N-oxide dihydrate.
-
Dissolve the powder in 10 mL of sterile water or PBS in a conical tube to create a 1 M stock solution.
-
Gently vortex until the solid is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, an aqueous solution can be stored at 4°C for up to one week, although fresh preparation is recommended.[16]
-
B. Investigating the Chaperone Activity of TMAO on Misfolded Proteins
This protocol is designed to assess the ability of TMAO to reduce the aggregation of a misfolded protein, which can be a result of a specific mutation or induced by cellular stress.
Protocol 2: Assessing the Effect of TMAO on Mutant Protein Aggregation
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line for the protein of interest) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with a plasmid encoding a mutant, aggregation-prone protein (e.g., G98R αA-crystallin) using a suitable transfection reagent according to the manufacturer's protocol.[9] Include a control group transfected with the wild-type version of the protein.
-
-
TMAO Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of TMAO. A dose-response experiment is recommended, with concentrations ranging from 50 mM to 150 mM.[9] Include an untreated control for both wild-type and mutant-expressing cells.
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis of Protein Aggregation:
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Separate the soluble and insoluble protein fractions by centrifugation.
-
Analyze the amount of the mutant protein in both fractions by Western blotting using an antibody specific to the protein or its tag. A reduction in the amount of protein in the insoluble fraction in TMAO-treated cells indicates a decrease in aggregation.[9]
-
Workflow for Assessing TMAO's Effect on Protein Aggregation
Caption: Workflow for studying TMAO's chaperone activity.
C. Induction and Mitigation of ER Stress
TMAO can be used to both induce and, at high concentrations, alleviate ER stress. The following protocols outline how to investigate these dual roles.
Protocol 3: Analyzing TMAO-Induced ER Stress via the Unfolded Protein Response (UPR)
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HeLa, hepatocytes, or pancreatic β-cells) in 6-well plates.[2][15][17]
-
Once the cells reach 80-90% confluency, treat them with TMAO at pathophysiological concentrations (e.g., 50 µM to 500 µM).[2][11] Include an untreated control. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
-
-
Analysis of UPR Markers:
-
Western Blotting: Lyse the cells and perform Western blot analysis for key UPR markers. This includes phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP for the PERK branch, and IRE1α and spliced XBP1 (sXBP1) for the IRE1α branch.[9][15][18] An increase in these markers indicates UPR activation.
-
qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of UPR target genes such as CHOP (also known as GADD153), BiP (HSPA5), and the spliced form of XBP1.[9][18]
-
Signaling Pathway of TMAO-Induced ER Stress
Caption: Simplified PERK pathway activation by TMAO.
D. Cell Viability and Proliferation Assays
The effect of TMAO on cell viability is highly dependent on the concentration and cell type. It is crucial to assess the cytotoxic effects of TMAO in your specific experimental system.
Protocol 4: Determining the Effect of TMAO on Cell Viability using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment.
-
TMAO Treatment: After 24 hours, treat the cells with a range of TMAO concentrations (e.g., 10 µM to 1000 µM).[3][11] It is important to include both untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).[11][19]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
III. Data Presentation and Interpretation
Quantitative data from TMAO experiments should be presented clearly to facilitate interpretation.
Table 1: Representative Dose-Dependent Effect of TMAO on UPR Marker Expression
| TMAO Concentration (µM) | p-PERK/PERK Ratio (Fold Change) | CHOP mRNA (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 50 | 1.8 | 2.5 |
| 100 | 3.2 | 4.1 |
| 200 | 4.5 | 6.8 |
This table illustrates a hypothetical dose-dependent increase in UPR markers in response to TMAO treatment, which can be generated using Western blot and qPCR data.
Table 2: Representative Effect of TMAO on Cell Viability
| TMAO Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| 0 (Control) | 100 | 100 |
| 100 | 98 | 95 |
| 500 | 92 | 85 |
| 1000 | 80 | 65 |
This table shows a potential dose- and time-dependent decrease in cell viability with increasing TMAO concentrations, as might be observed in an MTT assay.[3][11]
IV. Concluding Remarks
Trimethylamine N-oxide dihydrate is a versatile and powerful tool for cell culture experiments. Its ability to act as a chemical chaperone makes it ideal for studying and potentially correcting protein misfolding. Concurrently, its role as a disease-associated metabolite that can induce ER stress and inflammation provides a valuable model for investigating the cellular mechanisms underlying various pathologies. Researchers should carefully consider the concentration-dependent and cell-type-specific effects of TMAO when designing and interpreting their experiments. The protocols and information provided in this guide offer a solid foundation for successfully employing TMAO in a wide range of cell culture applications.
V. References
-
Bennion, B.J., DeMarco, M.L., & Daggett, V. (2004). Preventing misfolding of the prion protein by trimethylamine N-oxide. Biochemistry, 43(41), 12955–12963. [Link]
-
Singh, L. R., et al. (2022). TMAO to the rescue of pathogenic protein variants. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(11), 130214. [Link]
-
Umeda, T., et al. (2010). Trimethylamine N-oxide alleviates the severe aggregation and ER stress caused by G98R αA-crystallin. Investigative Ophthalmology & Visual Science, 51(2), 943-950. [Link]
-
Kumar, S., et al. (2022). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest. Cellular and Molecular Life Sciences, 79(1), 23. [Link]
-
Shanmugham, M., et al. (2023). Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics. Journal of Clinical Medicine, 12(7), 2637. [Link]
-
Chen, S., et al. (2021). Gut Microbiota Metabolite Trimethylamine N-oxide Reduced Pancreatic β Cell Calcium Transients and Function. Scientific Archives, 4(2), 1-5. [Link]
-
Chen, S., et al. (2019). Trimethylamine N-Oxide Binds and Activates PERK to Promote Metabolic Dysfunction. Cell Metabolism, 30(6), 1141-1151.e5. [Link]
-
Santulli, G. (2025). TMAO accelerates cellular aging by disrupting endoplasmic reticulum integrity and mitochondrial unfolded protein response. Cellular and Molecular Life Sciences, 82(1), 53. [Link]
-
Vilà-Ubach, M., et al. (2023). Trimethylamine N-Oxide as a Mediator Linking Peripheral to Central Inflammation: An In Vitro Study. International Journal of Molecular Sciences, 24(24), 17502. [Link]
-
Armstrong, L. E., et al. (2022). The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It's Not All Bad. Nutrients, 14(19), 4050. [Link]
-
Armstrong, L. E., et al. (2021). Gut Metabolite Trimethylamine N-Oxide Protects INS-1 β-Cell and Rat Islet Function under Diabetic Glucolipotoxic Conditions. Journal of Diabetes Research, 2021, 6653198. [Link]
-
Santulli, G. (2025). TMAO accelerates cellular aging by disrupting endoplasmic reticulum integrity and mitochondrial unfolded protein response. Cellular and Molecular Life Sciences, 82(1), 53. [Link]
-
Singh, L. R., et al. (2022). TMAO to the rescue of pathogenic protein variants. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(11), 130214. [Link]
-
O'Brien, W. J., et al. (2025). Trimethylamine N-oxide (TMAO) acutely alters ionic currents but does not increase cardiac cell death. Frontiers in Physiology, 16, 1505813. [Link]
-
Li, Y., et al. (2024). The role of trimethylamine N-oxide in disease pathogenesis and the therapeutic potential of traditional Chinese medicine. Frontiers in Pharmacology, 15, 1381380. [Link]
-
Armstrong, L. E., et al. (2021). Gut Metabolite Trimethylamine N-Oxide Protects INS-1 β-Cell and Rat Islet Function under Diabetic Glucolipotoxic Conditions. Journal of Diabetes Research, 2021, 6653198. [Link]
-
Kim, D., et al. (2021). NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress. Metabolites, 11(11), 779. [Link]
-
Shanmugham, M., et al. (2023). Time-dependent specific molecular signatures of inflammation and remodelling are associated with trimethylamine-N-oxide (TMAO)-induced endothelial cell dysfunction. Scientific Reports, 13(1), 20490. [Link]
-
Tondi, A., et al. (2022). Trimethylamine-N-Oxide (TMAO)-Induced Impairment of Cardiomyocyte Function and the Protective Role of Urolithin B-Glucuronide. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Ghaemi, Z., et al. (2019). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. Physical Chemistry Chemical Physics, 21(34), 18783-18794. [Link]
-
Gamarra, G. G., et al. (2023). Modulation of Endothelial Function by TMAO, a Gut Microbiota-Derived Metabolite. International Journal of Molecular Sciences, 24(6), 5792. [Link]
-
Wikipedia. Trimethylamine N-oxide. [Link]
-
Neilson, A. (2020, January 15). Trimethlyamine N-oxide (TMAO) [Video]. YouTube. [Link]
-
Liu, Y., et al. (2022). Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis. Frontiers in Cardiovascular Medicine, 9, 895333. [Link]
-
Hampton Research. Trimethylamine N-oxide dihydrate. [Link]
-
O'Dell, Z. J., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proceedings of the National Academy of Sciences, 114(11), 2947-2952. [Link]
-
Aldana-Hernández, P., et al. (2020). Gut Microbial Metabolite Trimethylamine-N-Oxide and Its Role in Cardiovascular Diseases. Revista de Investigacion Clinica, 72(6), 335-344. [Link]
-
Chowdhury, S., et al. (2022). Trimethylamine N-oxide (TMAO) enhances substrate mechanical stability probed by single molecule magnetic tweezers. bioRxiv. [Link]
-
Yilmaz, M., et al. (2022). Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans. Turkish Journal of Biochemistry, 47(4), 481-485. [Link]
Sources
- 1. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 2. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-Oxide as a Mediator Linking Peripheral to Central Inflammation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of trimethylamine N-oxide in disease pathogenesis and the therapeutic potential of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMAO to the rescue of pathogenic protein variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Trimethylamine N-oxide alleviates the severe aggregation and ER stress caused by G98R αA-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Accumulation and Molecular Effects of Trimethylamine N-Oxide on Metabolic Tissues: It’s Not All Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMAO accelerates cellular aging by disrupting endoplasmic reticulum integrity and mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Gut Metabolite Trimethylamine N-Oxide Protects INS-1 β-Cell and Rat Islet Function under Diabetic Glucolipotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic Characterization of Protein Stabilization via TMAO Dihydrate: Mechanisms and Protocols
Executive Summary
Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte and "chemical chaperone" widely used in biopharmaceutical formulations and structural biology.[1] Unlike denaturants (e.g., urea) or surfactants, TMAO stabilizes protein native states through a mechanism of preferential exclusion .[2] This guide details the spectroscopic analysis of TMAO-protein interactions, specifically addressing the handling of TMAO dihydrate (
This document provides protocols for stock preparation, Thermal Shift Assays (TSA) via Tryptophan fluorescence, and secondary structure validation using Circular Dichroism (CD) and FTIR.[1]
Mechanism of Action: Preferential Exclusion[2][3][4][5]
To interpret spectroscopic data, one must understand the thermodynamic forces at play.[1] TMAO does not bind the protein; it is excluded from the protein surface.[1][2]
-
The Solvophobic Effect: The peptide backbone is "osmophobic" to TMAO.[1] The presence of TMAO in the bulk solvent increases the surface tension of water at the protein interface.
-
Thermodynamic Consequence: To minimize the thermodynamically unfavorable interaction between the solvent (TMAO+Water) and the peptide backbone, the protein compacts, burying its backbone and hydrophobic side chains. This shifts the equilibrium toward the folded (native) state.[1]
-
Counteraction: TMAO is frequently used to offset the destabilizing effects of urea or to solubilize aggregation-prone proteins without unfolding them.[1]
Visualization: The Depletion Layer Model
Figure 1: The Preferential Exclusion Model. TMAO is excluded from the immediate hydration shell (Depletion Layer), making the exposure of the protein backbone energetically costly, thus forcing the protein into its compact, native state.
Material Handling: The Dihydrate Challenge
Critical Insight: Most commercial TMAO is supplied as TMAO dihydrate (
Protocol 1: Precise Stock Preparation[1]
Objective: Prepare a verified 2.0 M TMAO Stock Solution.
-
Gravimetric Estimation: Weigh approx. 22.2 g of TMAO dihydrate.[1]
-
Dissolution: Dissolve in 80 mL of appropriate buffer (e.g., 50 mM Phosphate, pH 7.4).
-
Volume Adjustment: Bring volume close to 100 mL, but do not finalise.
-
Validation via Refractive Index (RI):
-
Filtration: Filter through a 0.22 µm PVDF membrane (TMAO solutions can support bacterial growth over time).[1]
Method A: Thermal Stability via Tryptophan Fluorescence
Rationale: As a protein unfolds, buried Tryptophan (Trp) residues are exposed to the polar solvent, causing a Red Shift (330 nm → 350 nm) in emission and often a change in quantum yield.[1] TMAO should delay this transition (increase
Protocol Steps
-
Sample Prep: Prepare protein (e.g., 0.2 mg/mL) in buffer containing increasing TMAO concentrations: 0 M, 0.5 M, 1.0 M, 2.0 M.
-
Instrumentation: NanoDSF (e.g., Prometheus) or standard Fluorometer with Peltier control.[1]
-
Excitation: 280 nm (or 295 nm to isolate Trp).
-
Emission Scan: Monitor ratio 350nm / 330nm.
-
Ramp: 20°C to 95°C at 1°C/min.
Data Interpretation[1][3][6][7][8]
The Inflection Point of the transition curve represents the Melting Temperature (
| TMAO Concentration [M] | Observed Tm [°C] | Interpretation | |
| 0.0 (Control) | 52.5 | - | Native stability baseline.[1] |
| 0.5 | 56.1 | +3.6 | Moderate stabilization.[1] |
| 1.0 | 59.8 | +7.3 | Significant stabilization.[1] |
| 2.0 | 64.2 | +11.7 | High stabilization; risk of rigidification.[1] |
Table 1: Representative thermal shift data showing linear stabilization effect of TMAO.
Method B: Secondary Structure via Circular Dichroism (CD)[1]
Rationale: To ensure TMAO stabilizes the native structure rather than inducing an off-pathway compact state.[1][2]
Protocol Steps
-
Path Length: Use a 0.1 mm quartz cuvette. (TMAO absorbs in the far-UV; short path length minimizes solvent background).[1]
-
Blanking: Create an exact "Buffer + TMAO" blank for every concentration point.[1] Mismatched blanks will cause artifacts below 200 nm.[1]
-
Scan Parameters:
-
Voltage Check: Monitor the High Tension (HT) voltage. If HT > 600V, data below that wavelength is invalid (solvent absorbance is too high).
Workflow Diagram
Figure 2: CD Experimental Workflow.[1] Critical step: Exact blank matching to account for TMAO UV absorbance.
Method C: FTIR Spectroscopy (Amide I Band)[1][9]
Rationale: FTIR is less sensitive to light scattering than CD, making it ideal for high-concentration protein samples or those prone to aggregation.[1]
The Challenge: Water (H-O-H bending) absorbs strongly at ~1640 cm⁻¹, overlapping the Protein Amide I band (1600-1700 cm⁻¹).[1]
The Solution: Use Deuterium Oxide (
Protocol Steps (Transmission FTIR in D2O)
-
Lyophilization: Lyophilize protein to remove
.[1] -
Reconstitution: Reconstitute in
buffer containing deuterated TMAO (optional) or standard TMAO (if TMAO peaks do not interfere with the specific protein region).[1]-
Note: The Amide I band shifts to ~1650 cm⁻¹ (alpha-helix) and ~1635 cm⁻¹ (beta-sheet) in
.[1]
-
-
Cell Assembly: Use CaF₂ windows with a 50 µm spacer.
-
Acquisition: Collect 128 scans at 4 cm⁻¹ resolution.
-
Analysis: Perform Second Derivative analysis to resolve overlapping peaks.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| High HT Voltage in CD | TMAO concentration > 1M or Chloride ions present.[1] | Use 0.1 mm cuvette; switch to Fluoride/Phosphate buffers; scan only to 200 nm.[1] |
| Non-linear Tm shift | pH shift caused by TMAO.[1] | TMAO is slightly basic.[1] Check pH after adding TMAO to the buffer. |
| Protein Precipitation | "Salting out" effect at very high [TMAO].[1] | Do not exceed 3M TMAO. Ensure protein is not near its pI.[1] |
| Inconsistent Concentration | Hygroscopic dihydrate stock. | Mandatory: Verify stock via Refractive Index or Density Meter.[1] |
References
-
Bolen, D. W., & Baskakov, I. V. (2001). The osmophobic effect: natural selection of a thermodynamic force in protein folding.[1] Journal of Molecular Biology, 310(5), 955-963.[1]
-
Timasheff, S. N. (1993). The control of protein stability and association by weak interactions with water and solutes.[1] Annual Review of Biophysics and Biomolecular Structure, 22, 67-97.[1]
-
Ma, J., Pazos, I. M., & Gai, F. (2014). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO).[1] Proceedings of the National Academy of Sciences, 111(23), 8476-8481.[1] [1][3]
-
Hampton Research. (n.d.).[1] Trimethylamine N-oxide dihydrate User Guide & Properties.
-
Auton, M., & Bolen, D. W. (2005). Predicting the energetics of osmolyte-induced protein folding/unfolding.[1] Proceedings of the National Academy of Sciences, 102(42), 15065-15068.[1] [1]
Sources
Trimethylamine N-oxide dihydrate as a primary precipitating agent in protein crystallization.
Application Note & Protocol
Trimethylamine N-oxide (TMAO) Dihydrate: A Stabilizing Precipitant for Macromolecular Crystallization
Introduction: Beyond Traditional Precipitants
The path to a high-resolution protein structure is frequently bottlenecked by the challenge of producing well-ordered, diffraction-quality crystals.[1][2] Traditional precipitating agents, such as polyethylene glycols (PEGs) and high-concentration salt solutions, manipulate protein solubility primarily through mechanisms of volume exclusion and competition for solvent, respectively.[3] While effective for many proteins, these conditions can be destabilizing for conformationally flexible or delicate macromolecules. Trimethylamine N-oxide (TMAO), a naturally occurring osmolyte, emerges as a powerful alternative.[4] Found in high concentrations in marine organisms to protect proteins from environmental stresses like high pressure and salinity, TMAO functions as a potent protein stabilizer.[5][6] This unique characteristic allows it to act as an efficient primary precipitating agent that not only induces crystallization but also nurtures the protein in its native, stable conformation throughout the process.[7] Furthermore, its role extends to that of an effective in-situ cryoprotectant, often streamlining the experimental workflow from crystal growth to X-ray data collection.[1]
This guide provides a deep dive into the mechanistic basis of TMAO's action, its practical advantages, and detailed protocols for its application as a primary precipitating agent in macromolecular crystallography.
The Mechanistic Underpinnings of TMAO's Efficacy
The mode of action for TMAO is a subject of ongoing research, with evidence pointing towards a combination of effects rather than a single, simple mechanism. Its success in promoting crystallization stems from its dual ability to decrease protein solubility while simultaneously increasing the thermodynamic stability of the folded protein state.
The Osmophobic Effect and Entropic Stabilization
The classical explanation for TMAO's stabilizing effect is the "osmophobic" or preferential exclusion mechanism.[4][7] In this model, interactions between TMAO and the protein's peptide backbone are thermodynamically unfavorable. To minimize this unfavorable interaction, TMAO is depleted from the protein's immediate hydration shell. This exclusion of TMAO from the protein's vicinity induces an osmotic pressure that compacts the protein, favoring folded states and protein-protein associations that reduce the total solvent-exposed surface area, ultimately leading to crystallization.[4] This entropic stabilization mechanism is distinct from the volume exclusion of PEGs or the salting-out effects of salts.[7]
Direct Interactions and Hydration Shell Modulation
More recent studies suggest a more complex mechanism involving direct, albeit nuanced, interactions with the protein surface and a significant influence on the surrounding water network.[8][9][10] TMAO is an amphiphilic molecule, possessing a hydrophobic face (three methyl groups) and a hydrophilic, hydrogen-bond-accepting oxygen atom.[11] This structure allows it to:
-
Act as a "molecular surfactant": TMAO can engage in weak, direct interactions with heterogeneous protein surfaces, stabilizing them by mediating unfavorable contacts between hydrophobic patches and the aqueous solvent.[8][9][12]
-
Modulate water structure: TMAO significantly influences the local hydrogen-bonding network of water.[5][10] It can decrease the hydrogen-bonding ability of water, which entropically disfavors the solvation of the unfolded polypeptide chain, thus further stabilizing the compact, folded state.[11][13]
These complementary mechanisms—preferential exclusion from the backbone and favorable, surfactant-like interactions with folded surfaces—combine to make TMAO a highly effective and gentle precipitant.
Caption: Dual-mechanism model of TMAO action in protein crystallization.
Key Advantages of Employing TMAO in Crystallization Screens
Incorporating TMAO into your crystallization strategy offers several distinct, field-proven advantages:
-
Enhanced Protein Stability: As a protecting osmolyte, TMAO is particularly suited for proteins that are prone to denaturation or aggregation in the presence of harsh precipitants.[2][7] This includes multi-domain proteins, protein-protein complexes, and molecules with significant flexible regions.
-
Integrated Cryoprotection: A significant workflow enhancement is TMAO's ability to act as a cryoprotectant. In many cases, crystals grown in sufficient concentrations of TMAO can be directly harvested and flash-cooled in liquid nitrogen without the need for a separate cryo-soaking step, which can damage delicate crystals.[1][7]
-
Access to Novel Chemical Space: Crystallization is an empirical science. When standard screens with PEGs and salts fail, TMAO provides a fundamentally different chemical environment to drive crystallization, increasing the probability of discovering a successful condition.[7]
-
Potential for Improved Crystal Quality: TMAO can also be used as an additive in conditions where other precipitants have produced suboptimal crystals. Its stabilizing properties can lead to improved crystal packing, morphology, and diffraction resolution.[2]
Application Data: A Record of Success
The efficacy of TMAO as a primary precipitant has been demonstrated across a range of proteins. A key study systematically investigated its use with 14 different proteins and found success with half of them.[1][7]
| Protein | Result with TMAO as Primary Precipitant | Reference |
| Trypsin | Crystallized (Orthorhombic and new Tetragonal forms) | [7][14] |
| Lysozyme | Crystallized (Orthorhombic, Tetragonal, Monoclinic forms) | [7][14] |
| Insulin | Crystallized (Rhombohedral form) | [7][14] |
| Catalase | Crystallized (Orthorhombic form) | [7][14] |
| Xylanase | Crystallized (Two Monoclinic forms) | [7][14] |
| Thaumatin | Crystallized | [7] |
| Proteinase K | Crystallized | [7] |
| 7 Other Proteins | No crystals observed under conditions tested | [7] |
| Table 1: Summary of crystallization outcomes using TMAO as the primary precipitating agent in a study of 14 proteins.[7] |
Experimental Protocols
Materials and Reagent Preparation
-
TMAO Dihydrate Stock Solution (4.0 M):
-
Weigh 55.57 g of Trimethylamine N-oxide dihydrate (MW = 111.14 g/mol ).
-
Dissolve in high-purity (Type 1+) water.
-
Adjust the final volume to 100 mL.
-
Stir until fully dissolved. The solution may require gentle warming.
-
Sterile filter through a 0.22 µm filter. Store at 4°C.
-
Note: Pre-formulated, sterile-filtered TMAO solutions are commercially available and recommended for convenience and consistency.[15]
-
-
Buffer Stocks:
-
Prepare a range of 1.0 M buffer stocks covering a wide pH range (e.g., Sodium Acetate pH 4.5-5.5, MES pH 6.0-6.5, HEPES pH 7.0-8.0, Tris pH 8.0-9.0).
-
-
Protein Sample:
-
The protein should be highly pure (>95%).
-
Concentrate the protein to 5-15 mg/mL in a low ionic strength buffer (e.g., 10-20 mM HEPES or Tris, 50 mM NaCl).
-
Centrifuge the protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C immediately before setting up crystallization trials to remove any small aggregates.
-
Protocol for Initial Screening using Vapor Diffusion
The sitting-drop vapor diffusion method is recommended for initial screening. This protocol describes setting up a single well of a 96-well plate.
-
Prepare the Reservoir Solution: In the reservoir of the crystallization plate, pipette 80-100 µL of the screening solution. A starting screen could consist of 1.0 - 3.5 M TMAO in 0.5 M increments, buffered with 0.1 M of a suitable buffer across a range of pH values.
-
Prepare the Drop:
-
On the crystal shelf, carefully pipette 1 µL of your protein solution.
-
Pipette 1 µL of the reservoir solution from the same well and add it to the protein drop. Avoid touching the protein drop with the pipette tip; dispense the reservoir solution next to it and allow them to merge, or gently mix by aspiration.
-
-
Seal and Incubate: Immediately seal the well with optically clear tape or a plate sealer to ensure a closed system for vapor equilibration.
-
Incubate and Observe: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C). Monitor the drops regularly under a microscope for the first few days, and then periodically for several weeks.
Sources
- 1. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMAO: Protecting proteins from feeling the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trimethylamine N-oxide dihydrate | Hampton Research [hamptonresearch.com]
Validation & Comparative
A Senior Application Scientist's Guide to Protein Stabilization: Trimethylamine N-oxide (TMAO) vs. Betaine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biotherapeutics and fundamental protein science, achieving and maintaining protein stability is paramount. The folded, native conformation of a protein dictates its function, and deviation from this state can lead to loss of activity, aggregation, and reduced shelf-life. Nature has evolved a class of small organic molecules, known as osmolytes, to protect cellular components against environmental stress. Among these, Trimethylamine N-oxide (TMAO) and betaine (trimethylglycine) are two of the most effective and widely studied protein stabilizers.
This guide provides an in-depth comparison of their mechanisms, performance, and practical applications, grounded in experimental data, to help you make informed decisions in your research and development workflows.
Section 1: The Mechanistic Divide: How They Stabilize
While both TMAO and betaine are methylamines that promote protein stability, the underlying molecular mechanisms through which they achieve this are fundamentally different. Understanding this distinction is crucial for selecting the appropriate stabilizer for a given protein and application.
Betaine: The Archetype of Preferential Exclusion
Betaine's stabilizing effect is primarily explained by the "osmophobic" or preferential exclusion model.[1] In an aqueous environment, betaine is strongly excluded from the immediate vicinity of the protein surface.[2][3] This phenomenon is driven by thermodynamics; it is more energetically favorable for the protein to interact with water than with betaine.[4]
This exclusion has a profound consequence: it raises the free energy of the unfolded state more than the folded state. Because an unfolded protein presents a much larger surface area to the solvent, the energetic penalty of excluding betaine is magnified. To minimize this unfavorable interaction, the equilibrium shifts toward the compact, folded state with the smallest possible surface area.[1] Betaine's inability to act as a hydrogen-bond donor is a key reason for its exclusion from the protein surface.[4][5] It acts as a classic "chemical chaperone," forcing the protein to fold upon itself.[4]
Caption: Experimental workflow for comparing stabilizers using TSA.
Section 4: Practical Considerations and Conclusion
When to Choose TMAO vs. Betaine?
-
Choose Betaine when you require a "pure" stabilizing effect driven by exclusion without direct interference at the protein surface. It is an excellent starting point for general protein stabilization during purification and storage. *[3][4] Consider TMAO when dealing with proteins that have significant hydrophobic patches or when a surfactant-like action might be beneficial to prevent aggregation. Its ability to directly interact and rigidify the protein surface can be a unique advantage. H[6][7]owever, be aware that in some specific cases, such as for slow-folding proteins, TMAO has been reported to inhibit proper folding.
[8]Final Thoughts
Both Trimethylamine N-oxide and betaine are powerful tools in the protein scientist's arsenal. They are not interchangeable; their distinct mechanisms of action provide different means to the same end—a stable, functional protein. Betaine acts as a non-invasive chaperone, forcing proteins to fold by manipulating solvent thermodynamics. T[1]MAO, in contrast, is a more complex and intimate stabilizer, acting as a molecular surfactant that directly engages with the protein surface.
[6][9]Empirical testing, using robust methods like the Thermal Shift Assay, remains the gold standard for determining which osmolyte, and at what concentration, is optimal for your specific protein and application. By understanding the fundamental science behind these remarkable molecules, researchers can move beyond trial-and-error and into the realm of rational protein formulation and drug development.
References
-
Choi, J., et al. (2020). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). PNAS, 117(25), 14194-14201. [Link]
-
Ghaemi, A., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. RSC Advances, 12, 24083-24094. [Link]
-
Ahmad, F., et al. (2017). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Protein & Peptide Letters, 24(8). [Link]
-
Ganguly, P., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PNAS, 114(10), 2479-2484. [Link]
-
Zou, Q., et al. (2002). The Molecular Mechanism of Stabilization of Proteins by TMAO and Its Ability to Counteract the Effects of Urea. Journal of the American Chemical Society, 124(7), 1192–1202. [Link]
-
Ganguly, P., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PubMed, 30(1), 1-10. [Link]
-
Ghaemi, A., et al. (2022). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. RSC Publishing. [Link]
-
Rösgen, J. (2015). Synergy in Protein–Osmolyte Mixtures. PMC - NIH. [Link]
-
Auton, M., et al. (2007). Mixed osmolytes: The degree to which one osmolyte affects the protein stabilizing ability of another. PMC. [Link]
- Craig, S. A. S. (2004). Betaine in human nutrition. The American Journal of Clinical Nutrition, 80(3), 539–549. (Note: While this is a general review, it provides context on betaine's biological roles).
- Re-referenced to primary sources for mechanistic claims.
-
Stępniewski, M., et al. (2022). Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence. The Journal of Physical Chemistry B, 126(17), 3233–3245. [Link]
-
Ganguly, P., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PNAS, 114(10). [Link]
-
Ganguly, P., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Betaine? [Link]
-
Ganguly, P., et al. (2017). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. PNAS. [Link]
-
Duff, M. R. Jr., & Howell, E. E. (2015). Chemical Interactions of Betaine with Folate and Other Biomolecules. In Betaine: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]
-
Natalello, A., et al. (2009). The osmolyte betaine promotes protein misfolding and disruption of protein aggregates. Proteins: Structure, Function, and Bioinformatics, 75(2), 509-519. [Link]
-
Stępniewski, M., et al. (2022). Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence. ACS Publications. [Link]
-
Papaleo, E., et al. (2016). Molecular Basis of the Osmolyte Effect on Protein Stability: A Lesson From the Mechanical Unfolding of Lysozyme. Biochemical Society Transactions, 44(4), 1004-1011. [Link]
-
Choi, J., et al. (2020). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). PNAS. [Link]
-
Song, S., et al. (2013). Chemical Chaperones Improve Protein Secretion and Rescue Mutant Factor VIII in Mice with Hemophilia A. PLOS One. [Link]
-
Gkotsi, M., et al. (2024). Enhancing protein stability under stress: osmolyte-based deep eutectic solvents as a biocompatible and robust stabilizing medium for lysozyme under heat and cold shock. RSC Publishing. [Link]
-
Auton, M., & Bolen, D. W. (2011). Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer. PNAS, 108(39), 16212-16217. [Link]
-
Auton, M., et al. (2024). Osmolyte Effects On Protein Stability And Solubility: A Comprehensive Short Review. IJCRT.org. [Link]
- Re-referenced to primary sources.
- Re-referenced to primary sources.
-
Singh, S., et al. (2018). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest. Scientific Reports, 8(1), 16223. [Link]
-
Diamant, S., et al. (2001). Chemical chaperones regulate molecular chaperones in vitro and in cells under combined salt and heat stresses. Journal of Biological Chemistry, 276(43), 39586-39591. [Link]
- Re-referenced to primary PNAS source.
- Re-referenced to primary sources.
- Re-referenced to primary sources.
- Re-referenced to primary sources.
- Re-referenced to primary sources.
-
Ganesan, K., et al. (2022). Implications of trimethylamine N-oxide (TMAO) and Betaine in Human Health: Beyond Being Osmoprotective Compounds. Frontiers in Physiology, 13. [Link]
-
Wikipedia. Chemical chaperone. [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]
-
Proteos. (n.d.). Thermal Shift Assay. [Link]
-
Wang, Z., et al. (2014). Prognostic value of choline and betaine depends on intestinal microbiota-generated metabolite trimethylamine-N-oxide. European Heart Journal, 35(14), 904–910. [Link]
- Re-referenced to primary sources.
-
Proteos. (n.d.). Thermal Shift Assay. [Link]
Sources
- 1. Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Molecular basis of the osmolyte effect on protein stability: a lesson from the mechanical unfolding of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Comparative Analysis: Trimethylamine N-oxide (TMAO) vs. Glycerol as Cryoprotectants
[1]
Executive Summary
The Verdict: Glycerol remains the "sledgehammer" of cryobiology—essential for bulk cellular vitrification and membrane permeation. Trimethylamine N-oxide (TMAO) is the "molecular scalpel"—superior for preserving the structural fidelity of isolated proteins, enzymes, and macromolecular crystals.
While Glycerol prevents ice formation through bulk solvent viscosity and water replacement, TMAO functions via the osmophobic effect , thermodynamically forcing proteins into their native folded state to prevent cold denaturation. This guide analyzes their distinct physicochemical mechanisms to help you select the correct agent for your specific biological target.
Part 1: Mechanistic Divergence
To choose the right cryoprotectant (CPA), one must understand how it interacts with water and the biological target.
Glycerol: The Permeating Vitrifier
Glycerol is a penetrating CPA . It crosses cell membranes (often requiring specific channels like aquaglyceroporins) and interacts primarily with the bulk solvent.
-
Mechanism: It disrupts the hydrogen-bonding network of water, depressing the freezing point and elevating the glass transition temperature (
). This promotes vitrification —the formation of an amorphous, non-crystalline solid state that arrests biological time without the damage caused by ice crystal expansion. -
Risk: High concentrations (10–40%) are required for effective vitrification, creating significant osmotic stress during addition and removal.
TMAO: The Chaperone Osmolyte
TMAO is a non-penetrating (or slow-penetrating) lyotropic osmolyte . It is naturally found in deep-sea fish to counteract hydrostatic pressure.
-
Mechanism: TMAO operates via preferential exclusion .[1][2] It is excluded from the protein backbone, creating a hydration shell around the protein. This thermodynamically disfavors the unfolded state (which would expose more surface area to the "unfavorable" solvent), thereby forcing the protein to remain tightly folded.
-
Risk: It does not readily cross mammalian cell membranes to prevent intracellular ice formation on its own, limiting its use as a sole CPA for large tissues.
Visualization: Mechanism of Action
The following diagram illustrates the fundamental difference in how these molecules interact with a target protein.
Caption: Glycerol acts on the solvent to stop ice; TMAO acts on the thermodynamics to enforce protein structure.
Part 2: Comparative Performance Analysis
Physicochemical Profile[2][3][4][5][6][7][8]
| Feature | Glycerol | Trimethylamine N-oxide (TMAO) |
| Molecular Weight | 92.09 g/mol | 75.11 g/mol |
| Class | Polyol (Sugar Alcohol) | Amine Oxide (Osmolyte) |
| Permeability | High (Cell Permeable) | Low (Cell Impermeable/Slow) |
| Primary Utility | Cellular/Tissue Cryopreservation | Protein/Enzyme Stabilization |
| Toxicity | Low (Osmotic shock risk at >1M) | Low (Biocompatible up to ~1-2M) |
| Solubility | Miscible in water | Highly soluble (~4.5 M) |
Experimental Data: Efficacy Comparison
1. Protein Stability (The "Cold Denaturation" Problem)
Freezing often causes proteins to unfold (cold denaturation).
-
Glycerol: Stabilizes by non-specific viscosity but can induce local unfolding in some enzymes by interfering with hydrophobic cores if the concentration is too high.
-
TMAO: In a study of Lactate Dehydrogenase (LDH), TMAO recovered 85-95% of enzymatic activity post-thaw, whereas Glycerol (at equimolar concentrations) recovered 60-75% . TMAO specifically counteracts the entropy loss associated with exposing hydrophobic groups to water [1].
2. Cellular Viability
-
Glycerol: Remains the gold standard for sperm, RBCs, and bacteria. However, toxicity is noted at high concentrations. For example, in avian sperm cryopreservation, glycerol concentrations >6% resulted in complete infertility due to osmotic damage and contraceptive effects [2].
-
TMAO: Generally ineffective as a sole CPA for mammalian cells because it cannot prevent intracellular ice. However, in plant tissue (Eriobotrya shoot tips), a mixture containing 10% TMAO yielded a 59.9% regrowth rate , significantly outperforming standard DMSO protocols by reducing oxidative stress [3].
Part 3: Experimental Protocols
Protocol A: High-Fidelity Protein Cryopreservation (TMAO)
Purpose: Long-term storage of labile enzymes, antibodies, or protein crystals where structural integrity is paramount.
Reagents:
-
Target Protein (purified, >1 mg/mL)
-
TMAO Dihydrate (High Purity)
-
Buffer (e.g., HEPES or Tris, pH 7.4)
Workflow:
-
Stock Preparation: Prepare a 4M TMAO stock solution in the same buffer as your protein. Filter sterilize (0.22 µm).
-
Titration: Slowly add TMAO stock to the protein solution to achieve a final concentration of 0.5M to 1.0M .
-
Note: Unlike glycerol, stepwise addition is rarely necessary for proteins, but gentle mixing is required to avoid shear stress.
-
-
Equilibration: Incubate at 4°C for 30 minutes to allow the hydration shell to re-order.
-
Freezing: Aliquot into cryovials. Flash-freeze in liquid nitrogen (
).-
Validation: Upon thawing, assess structural integrity using Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC). You should observe a preserved
(melting temperature) compared to the pre-freeze sample.
-
Protocol B: Standard Cellular Cryopreservation (Glycerol)
Purpose: Banking of bacterial stocks or robust mammalian cell lines (e.g., HEK293, CHO).
Reagents:
-
Cell Culture Media (e.g., DMEM + 10% FBS)
-
Sterile Glycerol (autoclaved)
Workflow:
-
Harvest: Centrifuge cells (300 x g, 5 min) and resuspend in fresh media to
cells/mL. -
CPA Preparation: Prepare a 2X Freezing Medium (20% Glycerol in culture media).
-
Stepwise Addition: Add the 2X Freezing Medium dropwise to the cell suspension (1:1 ratio) over 5 minutes to reach a final concentration of 10% Glycerol .
-
Critical Step: Rapid addition causes osmotic shock (water rushing out of cells too fast), leading to membrane crenation.
-
-
Cooling Ramp: Place vials in a "Mr. Frosty" (isopropanol container) to achieve a cooling rate of -1°C/minute down to -80°C.
-
Storage: Transfer to
vapor phase after 24 hours.
Part 4: Critical Selection Framework
Use this decision logic to select the appropriate agent.
Caption: Decision matrix for selecting TMAO vs. Glycerol based on biological target and structural requirements.
References
-
Bolen, D. W., & Baskakov, I. V. (2001). The osmophobic effect: natural selection of a thermodynamic force in protein folding. Journal of Molecular Biology, 310(5), 955-963.
-
Carvalho, A. V., et al. (2023). Is glycerol a good cryoprotectant for sperm cells? New exploration of its toxicity using avian model. Animal Reproduction Science, 257, 107330.
-
Liu, Y., et al. (2019). Effects of trimethylamine oxide (TMAO) and loading duration on the shoot tip cryopreservation of loquat (Eriobotrya japonica). In Vitro Cellular & Developmental Biology - Plant, 55, 52–59.
-
Mueller-Dieckmann, C., et al. (2011). The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography.[1] Acta Crystallographica Section D, 67(5), 450-459.
-
Yancey, P. H. (2005). Organic osmolytes as compatible, metabolic and counteracting cytoprotectants in high osmolarity and other stresses. Journal of Experimental Biology, 208(15), 2819-2830.
Does Trimethylamine N-oxide dihydrate affect the function of intrinsically disordered proteins?
This guide provides an in-depth technical analysis of how Trimethylamine N-oxide (TMAO) dihydrate affects Intrinsically Disordered Proteins (IDPs), designed for researchers in structural biology and drug development.
Executive Summary
Trimethylamine N-oxide (TMAO) dihydrate is a potent naturally occurring osmolyte and chemical chaperone. Unlike standard denaturants (e.g., Urea) that expand protein conformations, TMAO acts as a structural stabilizer . For Intrinsically Disordered Proteins (IDPs), which lack a fixed tertiary structure, TMAO exerts a profound effect: it forces the polypeptide chain to sample more compact, folded, or aggregation-prone states. This guide compares TMAO’s performance against alternative osmolytes and denaturants, providing experimental protocols to quantify these conformational shifts.
Mechanism of Action: The Osmophobic Effect
To understand why TMAO affects IDPs, one must look beyond simple binding. TMAO operates primarily through preferential exclusion (the osmophobic effect).
-
Thermodynamic Force: TMAO increases the surface tension of water. Because the peptide backbone is less polar than water, the energy cost of solvating the backbone in a TMAO solution is high.
-
Conformational Response: To minimize the thermodynamically unfavorable interaction between TMAO and the peptide backbone, the IDP collapses. This reduces the solvent-accessible surface area (SASA), driving the protein toward a more compact or folded state.
-
Contrast with Urea: Urea binds preferentially to the peptide backbone, stabilizing the extended (unfolded) state. TMAO is excluded, stabilizing the compact (folded) state.
Diagram 1: Mechanistic Pathway of TMAO-Induced Compaction
Caption: TMAO is excluded from the protein surface, forcing the IDP backbone to bury itself (compact) to minimize unfavorable solvent interactions.
Comparative Analysis: TMAO vs. Alternatives
The following table synthesizes quantitative data comparing TMAO with other common agents used in IDP research.
Table 1: Impact of Osmolytes on IDP Conformation (Alpha-Synuclein Model)
| Parameter | TMAO (Stabilizer) | Urea (Denaturant) | Betaine (Osmolyte) | Water (Control) |
| Primary Effect | Compaction / Folding | Expansion / Unfolding | Mild Compaction | Random Coil / Ensemble |
| Mechanism | Preferential Exclusion (Entropic) | Direct Backbone Binding (Enthalpic) | Preferential Hydration | N/A |
| Hydrodynamic Radius ( | ~2.5 - 2.8 nm (Compacted) | ~5.5 nm (Expanded) | ~3.0 nm | ~3.2 - 4.0 nm |
| Secondary Structure | Induces | Eliminates residual structure | Stabilizes native-like states | Transient L-R interactions |
| Aggregation Risk | High (Promotes oligomerization) | Low (Solubilizes) | Low to Moderate | Moderate |
| Physiological Role | Counteracts Urea stress | Waste product (destabilizer) | Methyl donor / Osmoprotectant | Solvent |
Critical Insight: In drug development, TMAO is often used in a 1:2 molar ratio with Urea to rescue protein function. However, for IDPs like Tau or Alpha-Synuclein , TMAO alone can accelerate pathological aggregation by stabilizing the folding intermediates that nucleate fibrils.
Experimental Protocols
To objectively verify TMAO's effect on your specific IDP, use the following self-validating protocols.
Protocol A: Measuring Compaction via Small-Angle X-ray Scattering (SAXS)
Goal: Determine the Radius of Gyration (
-
Sample Preparation:
-
Prepare IDP samples (e.g., 5 mg/mL) in buffer (20 mM Phosphate, pH 7.4).
-
Prepare a titration series of TMAO: 0M, 0.5M, 1.0M, 2.0M.
-
Control: Prepare identical buffers without protein (buffer blanks) for every TMAO concentration. TMAO scatters X-rays significantly; exact buffer subtraction is critical.
-
-
Data Acquisition:
-
Expose samples to X-rays (synchrotron or high-flux home source).
-
Collect scattering intensity
vs. momentum transfer vector .
-
-
Analysis (Guinier Plot):
-
Plot
vs. for the low region ( ). -
The slope of the linear fit is
. -
Validation: If the plot is non-linear (upward curve), aggregation is occurring. TMAO often induces aggregation; filter samples (0.22 µm) immediately before measurement.
-
Protocol B: Probing Conformational Dynamics via smFRET
Goal: Measure the FRET Efficiency (
-
Labeling:
-
Cysteine-label your IDP at the N- and C-termini with a donor (e.g., Alexa 488) and acceptor (e.g., Alexa 647).
-
-
Chamber Preparation:
-
Passivate coverslips with PEG to prevent IDP adsorption (IDPs are "sticky").
-
-
Measurement:
-
Dilute labeled IDP to pM concentrations in buffers containing 0M, 1M, and 2M TMAO.
-
Use a confocal microscope with Alternating Laser Excitation (ALEX) to sort molecules by stoichiometry.
-
-
Interpretation:
-
0M TMAO: Broad peak at low
(0.2–0.4) Extended coil. -
2M TMAO: Shift to high
(0.6–0.8) Compacted/Folded state. -
Causality Check: Add 4M Urea. If the peak shifts back to low
, the compaction is reversible and driven by the osmophobic effect.
-
Diagram 2: Experimental Workflow for IDP Characterization
Caption: Workflow to distinguish osmolyte effects. TMAO drives compaction (Green), while Urea drives expansion (Red) relative to buffer.
Case Studies & Data Synthesis
-
Alpha-Synuclein (Parkinson's):
-
In aqueous buffer, Alpha-Synuclein is a random coil (
). -
Effect of TMAO: At 1M, TMAO induces a partially folded intermediate. At higher concentrations, it promotes the formation of helical oligomers, accelerating fibrillation kinetics [1]. This makes TMAO a useful tool to induce aggregation for studying inhibitor compounds.
-
-
Tau Protein (Alzheimer's):
-
TMAO promotes the formation of secondary structures in the microtubule-binding repeats, which are otherwise disordered. This structural stabilization is a prerequisite for paired helical filament (PHF) formation [2].
-
References
-
Uversky, V. N., Li, J., & Fink, A. L. (2001).[1] Trimethylamine-N-oxide-induced folding of alpha-synuclein.[2] FEBS Letters, 509(1), 31–35.
- Scaramozzino, F., et al. (2006).
-
Theillet, F. X., et al. (2014).[1] Physicochemical properties of cells and their effects on intrinsically disordered proteins (IDPs).[1] Chemical Reviews, 114(13), 6661-6714.[1]
-
Bolen, D. W., & Baskakov, I. V. (2001). The osmophobic effect: natural selection of a thermodynamic force in protein folding. Journal of Molecular Biology, 310(5), 955–963.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Trimethylamine N-oxide Dihydrate: Personal Protective Equipment and Safe Operational Protocols
Hazard Identification and Risk Assessment
Trimethylamine N-oxide dihydrate (TMAO dihydrate), while a valuable reagent in various biochemical applications, presents specific health hazards that necessitate rigorous safety protocols.[1][2][3] Understanding these risks is the critical first step in implementing an effective safety plan. The primary routes of exposure are inhalation, skin contact, and eye contact.
The compound is classified as a hazardous substance, with the primary concerns being irritation to the skin, eyes, and respiratory system.[1]
Table 1: Summary of Hazards for Trimethylamine N-oxide Dihydrate
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Skin Irritation | Causes skin irritation upon contact.[1][2] Pre-existing dermatitis may be aggravated by exposure.[4] | H315: Causes skin irritation | [1][3] |
| Eye Irritation | Causes serious eye irritation and can lead to severe damage if contact occurs.[1][2][4] | H319: Causes serious eye irritation | [1][3] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[1] | H335: May cause respiratory irritation | [1] |
| Hygroscopic | The material readily absorbs moisture from the air.[2] | Not Applicable | [2] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling TMAO dihydrate. The selection of specific PPE is dictated by the hazards identified above and should be used in conjunction with proper engineering controls.
Eye and Face Protection
Direct contact with TMAO dihydrate dust or solutions can cause serious eye irritation.[1][2][3] Therefore, robust eye protection is mandatory.
-
What to Use: Wear chemical safety goggles that conform to European standard EN 166 or equivalent.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when handling large quantities or preparing stock solutions.[5][6]
-
Causality: Standard safety glasses with side shields may not provide a complete seal around the eyes, leaving them vulnerable to fine dust particles. Chemical goggles create a protective seal, preventing entry of airborne particulates and splashes.[5] Contact lenses are not recommended as they can trap irritants against the eye.[4]
Skin and Body Protection
To prevent skin irritation, all direct contact with the solid or its solutions must be avoided.[1][4]
-
What to Use: A standard laboratory coat is the minimum requirement.[7] For procedures with a higher risk of contamination, consider a chemical-resistant apron or a full-body suit (e.g., Tyvek).[5][6] Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
Causality: The primary function of a lab coat is to protect personal clothing and the skin beneath from spills and contamination.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][4]
Hand Protection
Hands are the most likely part of the body to come into direct contact with chemicals.
-
What to Use: Chemical-resistant gloves are required.[1][3] Nitrile gloves are an excellent general-use option, providing good protection against a variety of chemicals, including bases and some acids.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Causality: No single glove material protects against all chemicals.[7] Nitrile is preferred over latex for chemical protection as it offers better resistance to a wider range of substances.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[1][2]
Respiratory Protection
While TMAO dihydrate is a solid, dust can be generated during handling, posing an inhalation risk.[1]
-
When to Use: Respiratory protection is generally not required under normal laboratory conditions where adequate engineering controls are in place.[2] However, if engineering controls (like a fume hood) are not available or if significant dust is being generated (e.g., during large-scale weighing or spill cleanup), a NIOSH-approved respirator is necessary.[2]
-
Causality: The primary defense against respiratory exposure is to minimize dust generation and work in a well-ventilated area, preferably a certified chemical fume hood.[1][2] This captures dust at the source, preventing it from entering the breathing zone. If a respirator is needed, it must be selected based on the potential exposure concentration and used in accordance with a comprehensive respiratory protection program.[8]
Operational and Disposal Plans
A self-validating safety system integrates PPE with robust operational and disposal procedures.
Experimental Workflow: From Weighing to Application
The following workflow is designed to minimize exposure at every step of the handling process.
Caption: Workflow for Safely Handling Trimethylamine N-oxide Dihydrate.
Safe Handling and Storage
-
Engineering Controls: Always handle solid TMAO dihydrate in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Handling Practices: Avoid generating dust during weighing and transfer.[4] Use good occupational work practices: do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly with soap and water after handling.[2][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Due to its hygroscopic nature, exposure to moist air or water should be avoided.[2] Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[2][4]
Spill and Waste Disposal Protocol
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid.[1]
-
Use dry clean-up procedures and avoid actions that generate dust.[4]
-
Place the collected material into a suitable, labeled container for waste disposal.[1][4]
-
Wash the spill area with soap and water.[4]
-
-
Major Spills:
-
Waste Disposal:
Emergency and First Aid Procedures
In the event of an exposure, immediate and correct first aid is crucial. Ensure all lab personnel are aware of these procedures.[8]
Table 2: First Aid Measures for Trimethylamine N-oxide Dihydrate Exposure
| Exposure Route | First Aid Action | Source |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [1][2][3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor. | [1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention. | [2] |
By adhering to these scientifically-grounded protocols, researchers can confidently handle Trimethylamine N-oxide dihydrate, ensuring both personal safety and the integrity of their experimental work.
References
-
Trimethylamine N-oxide Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Safety Data Sheet Trimethylamine N-oxide dihydrate. Metasci.
-
SAFETY DATA SHEET - Trimethylamine-N-oxide dihydrate. Thermo Fisher Scientific.
-
Trimethylamine N-Oxide Dihydrate Safety Information. Tokyo Chemical Industry Co., Ltd.
-
Safety Data Sheet - Trimethylamine N-oxide. Cayman Chemical.
-
SAFETY DATA SHEET - Trimethylamine N-oxide dihydrate. Sigma-Aldrich.
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
Flammable liquids. Occupational Safety and Health Administration (OSHA).
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions.
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
-
OSHA Rules for Hazardous Chemicals. DuraLabel.
-
Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation.
-
Chemical PPE. Trihydro Corporation.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Trimethylamine N-Oxide | 62637-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. trihydro.com [trihydro.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
